molecular formula C29H30N4O4 B2572763 methyl 2-(4-benzylpiperazin-1-yl)-3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate CAS No. 1112438-26-2

methyl 2-(4-benzylpiperazin-1-yl)-3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate

Cat. No.: B2572763
CAS No.: 1112438-26-2
M. Wt: 498.583
InChI Key: XUFGJXUIVDVPSB-UHFFFAOYSA-N
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Description

Methyl 2-(4-benzylpiperazin-1-yl)-3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a quinazoline derivative characterized by a bicyclic quinazoline core substituted with a benzylpiperazine moiety at position 2, a 4-methoxyphenylmethyl group at position 3, and a methyl ester at position 5. Quinazoline derivatives are widely studied for their pharmacological relevance, including kinase inhibition and antimicrobial activity .

Properties

IUPAC Name

methyl 2-(4-benzylpiperazin-1-yl)-3-[(4-methoxyphenyl)methyl]-4-oxoquinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N4O4/c1-36-24-11-8-22(9-12-24)20-33-27(34)25-13-10-23(28(35)37-2)18-26(25)30-29(33)32-16-14-31(15-17-32)19-21-6-4-3-5-7-21/h3-13,18H,14-17,19-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUFGJXUIVDVPSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)OC)N=C2N4CCN(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-benzylpiperazin-1-yl)-3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, where a benzylpiperazine derivative reacts with the quinazoline intermediate.

    Methoxyphenyl Methyl Group Addition: The methoxyphenyl methyl group is added through Friedel-Crafts alkylation or similar electrophilic aromatic substitution reactions.

    Esterification: The final step involves esterification to introduce the methyl ester group at the carboxylate position.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using large-scale batch reactors.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-benzylpiperazin-1-yl)-3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce the carbonyl group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of quinazoline derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of hydroxylated quinazoline derivatives.

    Substitution: Formation of various substituted quinazoline derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by the presence of a quinazoline core substituted with a piperazine moiety and methoxyphenyl groups. The molecular formula is C34H35N3O3C_{34}H_{35}N_3O_3 with a molecular weight of approximately 565.7 g/mol. The detailed structural representation can be found in chemical databases like PubChem, which provides insights into its molecular geometry and potential reactivity .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HCT-116 (colon cancer)

In vitro assays demonstrated significant cytotoxic effects, with some derivatives exhibiting IC50 values comparable to established chemotherapeutics like doxorubicin . The structure–activity relationship (SAR) studies indicate that modifications in the piperazine and methoxyphenyl groups can enhance anticancer efficacy .

Anti-inflammatory Properties

Beyond anticancer applications, this compound also exhibits anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and could serve as a lead compound for developing new anti-inflammatory drugs . Such properties are particularly relevant in conditions characterized by chronic inflammation.

Anticancer Efficacy Study

A study conducted on the MCF-7 cell line assessed the compound's efficacy using the MTT assay method. The results indicated that certain concentrations led to a significant reduction in cell viability, establishing a dose-response relationship that supports further investigation into its use as an anticancer agent .

Structural Analysis

Crystal structure analysis provided insights into the compound's conformation and bonding interactions, which are crucial for understanding its biological activity. The V-shaped molecular configuration allows for optimal interaction with biological targets, enhancing its pharmacological profile .

Table 1: Summary of Anticancer Activity

Compound DerivativeCell LineIC50 (µg/mL)Reference
Methyl Derivative AMCF-72.3
Methyl Derivative BHCT-1163.5
Methyl Derivative CMCF-71.9

Table 2: Comparison of Anti-inflammatory Effects

CompoundInhibition (%) at 10 µMReference
Methyl Compound75
Standard Drug80

Mechanism of Action

The mechanism of action of methyl 2-(4-benzylpiperazin-1-yl)-3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological context and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Quinazoline/Quinoline Family

The compound shares structural motifs with fluoroquinolone antibiotics and piperazine-linked heterocycles. Key analogues include:

Compound Name Core Structure Substituents (Positions) Key Functional Groups Reference
7-(4-[4-(Benzyloxycarbonyl)piperazino]carbopiperazino)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid Quinoline Piperazine (7), Benzyloxycarbonyl (piperazine) Carboxylic acid, Fluoro
1-Cyclopropyl-6-fluoro-4-oxo-7-(4-[4-(substituted benzoyl)piperazino]carbopiperazino)-1,4-dihydro-3-quinolinecarboxylic acids Quinoline Piperazine (7), Substituted benzoyl (piperazine) Carboxylic acid, Fluoro
Target Compound Quinazoline 4-Benzylpiperazine (2), 4-Methoxyphenylmethyl (3) Methyl ester (7) N/A

Key Structural Differences :

  • Core Heterocycle: The target compound features a quinazoline core (two nitrogen atoms), whereas analogues like those in are based on a quinoline core (one nitrogen).
  • Substituent Diversity: The methyl ester at position 7 in the target compound contrasts with the carboxylic acid group in fluoroquinolone analogues, affecting solubility and bioavailability.
Physicochemical Properties
Property Target Compound Quinolinecarboxylic Acid Analogues
Molecular Weight ~540 g/mol 450–550 g/mol
LogP (Predicted) ~3.5 (lipophilic) 1.8–3.2 (moderate lipophilicity)
Aqueous Solubility Low (methyl ester) Moderate (carboxylic acid)
Hydrogen Bond Acceptors 8 9–10

Notable Trends:

  • The 4-methoxyphenylmethyl group contributes to increased steric hindrance, which may influence binding to biological targets.

Biological Activity

Methyl 2-(4-benzylpiperazin-1-yl)-3-[(4-methoxyphenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate, often referred to as M124-0915, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, synthesis, and potential therapeutic applications based on recent research findings.

The chemical structure of M124-0915 can be represented by the following characteristics:

PropertyValue
Molecular Weight498.58 g/mol
Molecular FormulaC29H30N4O4
LogP4.1616
Polar Surface Area61.081 Ų
Hydrogen Bond Acceptors8

The compound is characterized by a quinazoline core substituted with a benzylpiperazine and a methoxyphenyl group, which contribute to its pharmacological properties .

Antimicrobial Activity

Research has indicated that compounds similar to M124-0915 exhibit notable antimicrobial properties. A study focusing on related piperazine derivatives demonstrated significant antibacterial activity against various strains of bacteria, suggesting that M124-0915 may possess similar effects .

Anticancer Properties

M124-0915 has been evaluated for its anticancer potential. Preliminary studies suggest that it can inhibit cancer cell proliferation in vitro, particularly in breast and prostate cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Neuropharmacological Effects

The compound's structure suggests potential interactions with neurotransmitter systems, particularly those involving serotonin and dopamine pathways. This is supported by findings indicating that related benzylpiperazine derivatives can act as anxiolytics and antidepressants in animal models .

Case Studies and Research Findings

  • In Vivo Studies : In a study assessing the neuroprotective effects of M124-0915 in a rodent model of neurodegeneration, the compound showed promising results in reducing neuronal loss and improving cognitive function post-injury.
  • Mechanistic Insights : A mechanistic study revealed that M124-0915 modulates key signaling pathways involved in cell survival and apoptosis, particularly through the regulation of Bcl-2 family proteins .
  • Synergistic Effects : Research has also explored the synergistic effects of M124-0915 when combined with traditional chemotherapeutics, showing enhanced efficacy against resistant cancer cell lines .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer: To enhance synthesis efficiency, systematically vary reaction parameters such as temperature (e.g., 60–120°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., 5–20 mol% Pd catalysts). Purification can be achieved via gradient column chromatography using silica gel (60–120 mesh) with ethyl acetate/hexane eluents, followed by recrystallization in ethanol/water mixtures. Monitor purity using HPLC with a C18 column (UV detection at 254 nm) and cross-reference with impurity standards from pharmacopeial guidelines . High-purity reagents (≥97%) are critical to minimize byproducts, as highlighted in chemical catalog specifications .

Q. What analytical techniques are most effective for characterizing structural integrity and purity?

Methodological Answer:

  • X-ray Diffraction (XRD): Resolve crystal structure and confirm stereochemistry by analyzing bond angles (e.g., C43—C44—C45 = 118.30°) and torsion angles .
  • NMR Spectroscopy: Use 1^1H and 13^13C NMR in DMSO-d6 to verify substituent positions (e.g., benzylpiperazine protons at δ 2.5–3.5 ppm).
  • HPLC-MS: Employ reverse-phase HPLC coupled with mass spectrometry (ESI+) to detect trace impurities (e.g., <0.1%) and validate molecular ion peaks .

Q. What in vitro models are appropriate for preliminary biological activity assessment?

Methodological Answer: Design cell-based assays using cancer cell lines (e.g., MCF-7, HeLa) in 96-well plates with 4–6 replicates per condition. Apply randomized block designs to control batch effects, as demonstrated in agricultural studies . Use ATP-based luminescence assays to quantify IC50 values. Include positive controls (e.g., doxorubicin) and normalize data against vehicle-treated cells.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of substituents in target binding?

Methodological Answer:

  • Analog Synthesis: Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., nitro) or bulky groups (e.g., tert-butyl) to assess steric/electronic effects.
  • Molecular Docking: Use Schrödinger Suite or AutoDock Vina to model interactions with target proteins (e.g., kinase domains). Compare binding energies (ΔG) of analogs to identify critical substituent interactions .
  • Biophysical Validation: Perform surface plasmon resonance (SPR) to measure binding kinetics (kon/koff) and correlate with computational predictions.

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy?

Methodological Answer:

  • Pharmacokinetic Profiling: Conduct LC-MS/MS analysis of plasma samples from rodent models to assess bioavailability (%F) and half-life (t1/2).
  • Metabolite Identification: Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites and evaluate their activity.
  • Dose Optimization: Apply factorial experimental designs to test multiple dosing regimens (e.g., QD vs. BID) and mitigate off-target effects .

Q. How can environmental stability and ecological impact be assessed?

Methodological Answer:

  • Hydrolytic Stability: Incubate the compound in buffers (pH 3–9) at 37°C for 24–72 hours, analyzing degradation via UPLC-PDA.
  • Ecotoxicity Assays: Expose Daphnia magna or zebrafish embryos to graded concentrations (1–100 µM) and measure LC50 values. Follow OECD Test Guidelines 202/203 .
  • Environmental Fate Modeling: Use EPI Suite to predict bioaccumulation (log BCF) and soil adsorption (Koc) based on octanol-water partition coefficients (log P) .

Q. How can computational and experimental approaches validate the mechanism of action?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Simulate ligand-protein complexes (e.g., 100 ns trajectories) to assess binding stability and conformational changes.
  • Kinase Profiling: Screen against a panel of 100+ kinases (DiscoverX) to identify off-target inhibition.
  • Pathway Analysis: Integrate RNA-seq data from treated cells (e.g., GO and KEGG enrichment) to map signaling pathways affected .

Notes

  • Avoid abbreviations for chemical names; use IUPAC nomenclature.
  • For advanced queries, prioritize peer-reviewed journals over commercial databases.
  • Cross-validate findings using orthogonal methods (e.g., SPR + ITC for binding assays).

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